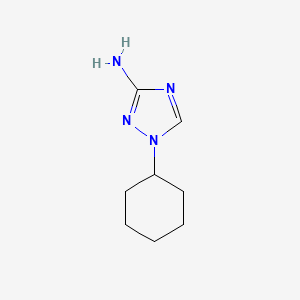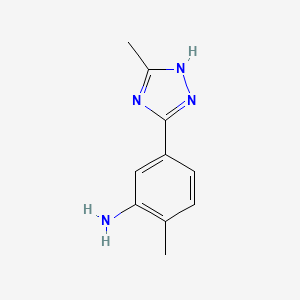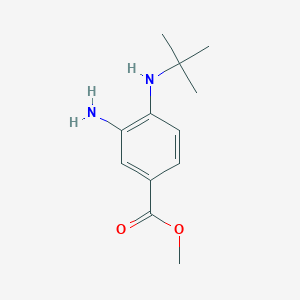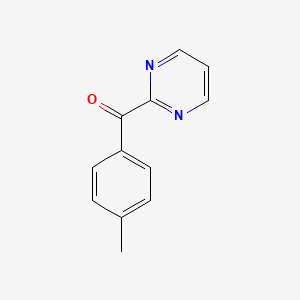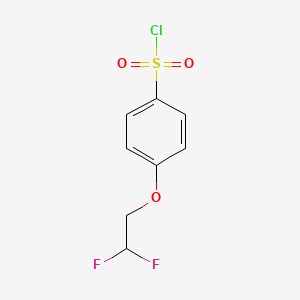
4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be deduced from its IUPAC name. For “4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride”, it suggests that the compound has a benzene ring with a sulfonyl chloride group at the 1 position and a 2,2-difluoroethoxy group at the 4 position .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride” is used in the field of organic synthesis . It’s a key intermediate in the synthesis of certain compounds .
Method of Application
The preparation method comprises the following steps :
- An accelerant and the compound II are added into an organic solvent, a strong alkali is added, the sulfonyl chloride is added into an obtained reaction solution, and 2- (2’,2’-difluoroethoxy)-6- (trifluoromethyl)benzene-1-sulfonyl chloride is obtained via complete reaction and purifying .
Results
The preparation method is simple, high in efficiency, safe and reliable, and is capable of increasing synthesis efficiency of penoxsulam greatly .
Antibacterial Agents
“4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride” is also used in the synthesis of antibacterial agents .
Method of Application
In this study, a series of new sulfone derivatives containing a sulfonohydrazide moiety were synthesized and their structures were determined using 1H NMR, 13C NMR, and HRMS .
Results
Bioactivity results showed that compound 2-(4-fluorobenzene-1-sulfonyl)-N′-(4-fluorobenzene-1-sulfonyl)acetohydrazide revealed the best antibacterial activities against Xoo and Xac, with the 50% effective concentration (EC50) values of 25 and 36 μg/mL, respectively .
Electrophilic Aromatic Substitution
This compound can be used in the field of electrophilic aromatic substitution .
Method of Application
The electrophilic aromatic substitution is a common reaction in organic chemistry, where an atom attached to an aromatic system (usually hydrogen) is replaced by an electrophile . Some of the most common electrophiles involved in these reactions include Cl2, Br2, H2SO4, and HOCl .
Results
The results of electrophilic aromatic substitution reactions can vary greatly depending on the specific reactants and conditions used .
Synthesis of Fluorinated Compounds
“4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride” can also be used in the synthesis of fluorinated compounds .
Method of Application
The method involves a chlorine–fluorine exchange of arenesulfonyl chloride in the presence of aqueous solution of KF or KHF2 . A more efficient system could be achieved with phase transfer catalyst including KF and 18-crown-6-ether in acetonitrile .
Results
The generated sulfonyl chloride intermediates are very reactive and can be used in the synthesis of a variety of fluorinated compounds .
Herbicide Synthesis
This compound is used in the synthesis of herbicides, specifically penoxsulam .
Method of Application
The preparation method involves several steps :
- An accelerant and the compound II are added into an organic solvent, a strong alkali is added, the sulfonyl chloride is added into an obtained reaction solution, and 2-(2’,2’-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride is obtained via complete reaction and purifying .
Results
The preparation method is simple, high in efficiency, safe and reliable, and is capable of increasing synthesis efficiency of penoxsulam greatly .
Chemical Research
“4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride” is also used in chemical research . It can be used as a reagent in various chemical reactions .
Method of Application
The specific method of application can vary greatly depending on the specific reaction or experiment being conducted .
Results
The results can also vary greatly depending on the specific reaction or experiment .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(2,2-difluoroethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O3S/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPFSWUWXDFRML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline](/img/structure/B1427584.png)

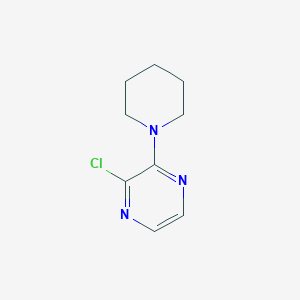
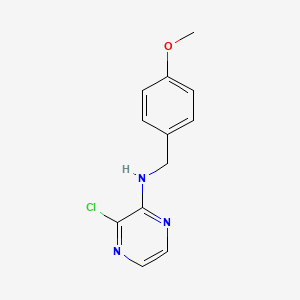

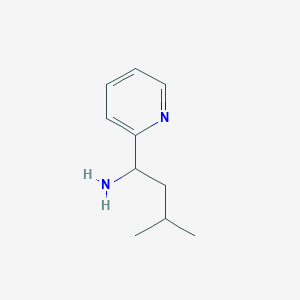
![N-[(2-methoxypyridin-3-yl)methyl]thiolan-3-amine](/img/structure/B1427593.png)
